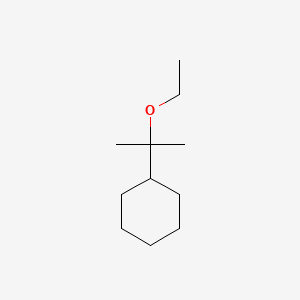![molecular formula C16H27NO B14463673 N-[(Benzyloxy)methyl]-N-butylbutan-1-amine CAS No. 67232-19-3](/img/structure/B14463673.png)
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is an organic compound that features a benzyloxy group attached to a butylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-butylbutan-1-amine typically involves the reaction of benzyloxy compounds with butylamine derivatives. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce butylamine derivatives .
Applications De Recherche Scientifique
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[(Benzyloxy)methyl]-N-butylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to certain proteins, while the butylamine backbone may facilitate membrane permeability and cellular uptake. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)methyl]-N-methylbutan-1-amine
- N-[(Benzyloxy)methyl]-N-ethylbutan-1-amine
- N-[(Benzyloxy)methyl]-N-propylbutan-1-amine
Uniqueness
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is unique due to its specific combination of a benzyloxy group and a butylamine backbone. This structure provides distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which may not be present in similar compounds .
Propriétés
Numéro CAS |
67232-19-3 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
N-butyl-N-(phenylmethoxymethyl)butan-1-amine |
InChI |
InChI=1S/C16H27NO/c1-3-5-12-17(13-6-4-2)15-18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 |
Clé InChI |
MGNHVQPGXLYHAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)



![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)

methanone](/img/structure/B14463638.png)

![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)

